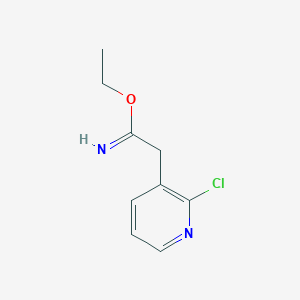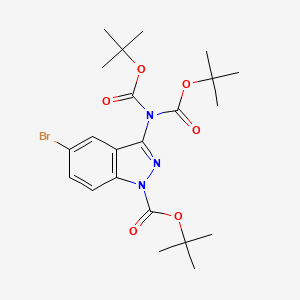
6-Bromo-2,3-diphenyl-benzofuran
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-Bromo-2,3-diphenyl-benzofuran involves several steps, typically starting with the formation of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods often utilize these synthetic routes to ensure high purity and yield.
Analyse Chemischer Reaktionen
6-Bromo-2,3-diphenyl-benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound, often using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2,3-diphenyl-benzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-2,3-diphenyl-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,3-diphenyl-benzofuran can be compared with other benzofuran derivatives such as:
2,3-Dihydrobenzofuran: Known for its anti-inflammatory and antimicrobial properties.
Benzothiophene: Exhibits similar biological activities but with a sulfur atom in place of the oxygen in the benzofuran ring.
Benzofuran-triazole hybrids: These compounds have shown moderate to satisfactory antifungal activity. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Eigenschaften
Molekularformel |
C20H13BrO |
|---|---|
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
6-bromo-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C20H13BrO/c21-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13H |
InChI-Schlüssel |
RSBWRUWWIJNYMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,7-Dichloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B8372341.png)








![1-[3,6-Diethyl-5-(2-methylbutyl)pyrazin-2-yl]-2,4-dimethoxybenzene](/img/structure/B8372402.png)




